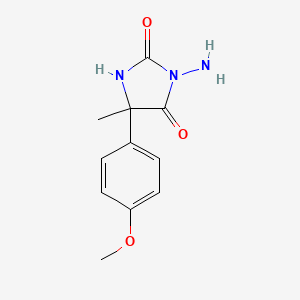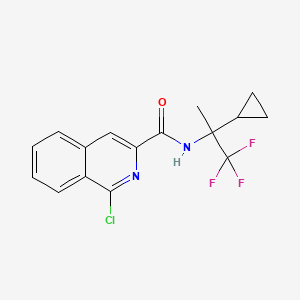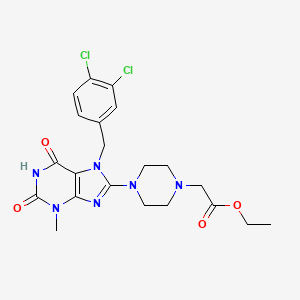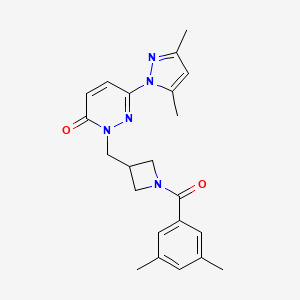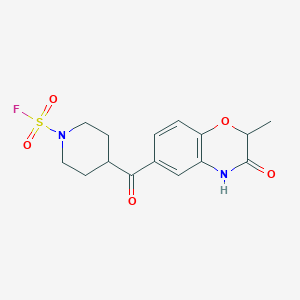![molecular formula C15H21N B2729606 [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287284-20-0](/img/structure/B2729606.png)
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as BPAP, is a novel psychoactive compound that has gained attention due to its potential use as a cognitive enhancer. BPAP belongs to the class of compounds known as monoamine reuptake inhibitors, which are known to have a positive effect on cognitive function.
作用机制
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a monoamine reuptake inhibitor, which means that it increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the cognitive-enhancing effects of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Biochemical and Physiological Effects:
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. Studies have shown that [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can increase dopamine and norepinephrine levels in the brain, which are associated with improved cognitive function. [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
实验室实验的优点和局限性
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has a number of advantages and limitations for use in lab experiments. One advantage is that it has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with. Additionally, [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a long half-life, which means that it remains active in the body for a longer period of time than other compounds. However, one limitation of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is that it is a relatively new compound, and there is still much that is unknown about its effects and potential applications.
未来方向
There are a number of future directions for research on [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of research could focus on the development of new synthetic methods for [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, which could lead to more efficient and cost-effective production of the compound. Additionally, further studies could be conducted to explore the potential therapeutic applications of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the treatment of cognitive disorders such as Alzheimer's disease. Finally, future research could also focus on the development of new compounds that are based on the structure of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, which could lead to the discovery of even more potent cognitive enhancers.
In conclusion, [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a novel psychoactive compound that has gained attention due to its potential use as a cognitive enhancer. Through the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we have gained a better understanding of this compound and its potential applications. Further research is needed to fully explore the potential of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine as a cognitive enhancer and to develop new compounds that are based on its structure.
合成方法
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can be synthesized through a multi-step process that involves the reaction of 4-propylphenylmagnesium bromide with 1-bicyclo[1.1.1]pentanone, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with formaldehyde and ammonium chloride to yield [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
科学研究应用
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of numerous scientific studies due to its potential use as a cognitive enhancer. Studies have shown that [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can improve memory and learning in animal models, and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-3-12-4-6-13(7-5-12)15-8-14(9-15,10-15)11-16/h4-7H,2-3,8-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGVPNALGOWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

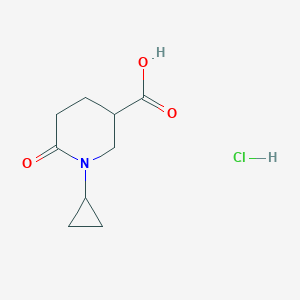
![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2729525.png)
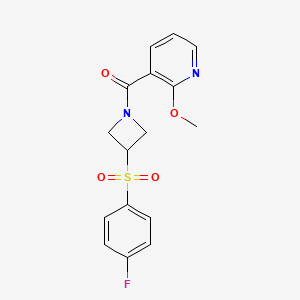
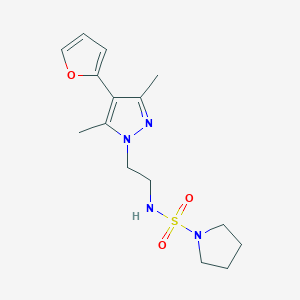
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2729534.png)
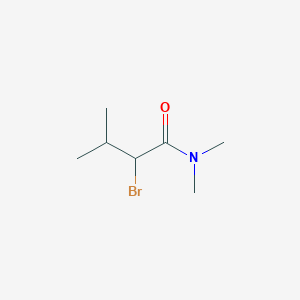
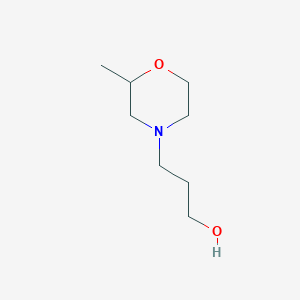
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide](/img/structure/B2729540.png)
